S-Ethyl-N-phenyl-isothiourea

Description

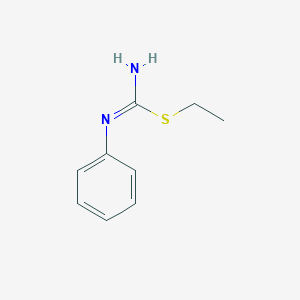

Chemical Structure and Properties S-Ethyl-N-phenyl-isothiourea (C₉H₁₂N₂S; molecular weight 180.27 g/mol) is an isothiourea derivative characterized by an ethyl group bonded to the sulfur atom and a phenyl group attached to the nitrogen atom (Figure 1) . This structure confers distinct physicochemical properties, including moderate lipophilicity and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Biological Activity The compound is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme critical in nitric oxide (NO) production.

Synthesis and Applications this compound is synthesized via nucleophilic substitution between phenylamine and ethyl isothiocyanate or through thiourea alkylation. Its applications span medicinal chemistry (as a NOS inhibitor) and agriculture (ethylene-like activity in plant stress responses) .

Propriétés

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

La synthèse de la S-Éthyl-N-Phényl-Isothiourée implique généralement la réaction de la thiourée avec l'iodure d'éthyle et l'aniline dans des conditions contrôlées. La réaction est effectuée dans un solvant tel que l'éthanol, et le produit est purifié par recristallisation . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

La S-Éthyl-N-Phényl-Isothiourée subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent produire des dérivés de la thiourée.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. .

4. Applications de la recherche scientifique

La S-Éthyl-N-Phényl-Isothiourée a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés.

Biologie : Agit comme un puissant inhibiteur de la synthase d'oxyde nitrique, ce qui la rend utile dans les études relatives aux voies de signalisation de l'oxyde nitrique.

Médecine : Investigée pour ses effets thérapeutiques potentiels dans les affections où l'oxyde nitrique joue un rôle, comme l'inflammation et les maladies neurodégénératives.

Industrie : Utilisée dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'action

Le principal mécanisme d'action de la S-Éthyl-N-Phényl-Isothiourée implique l'inhibition de la synthase d'oxyde nitrique (NOS). Elle entre en compétition avec la L-arginine, le substrat naturel de la NOS, réduisant ainsi la production d'oxyde nitrique. Cette inhibition affecte diverses cibles moléculaires et voies, notamment celles impliquées dans la vasodilatation, la neurotransmission et la réponse immunitaire .

Applications De Recherche Scientifique

Nitric Oxide Synthase Inhibition

One of the most significant applications of SEPI is its ability to inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO), a crucial signaling molecule in various physiological processes. Research indicates that SEPI selectively inhibits different isoforms of NOS, which has implications for cardiovascular health and neurodegenerative diseases.

- Mechanism of Action : SEPI competes with L-arginine, the natural substrate of NOS, thereby reducing NO production. This competitive inhibition can help in managing conditions where excessive NO production is detrimental, such as in certain cardiovascular diseases and neurodegenerative disorders .

- Case Study : A study highlighted the efficacy of SEPI derivatives in modulating NOS activity, showing potential therapeutic benefits in treating conditions like hypertension and Alzheimer's disease .

Ethylene Signaling Modulation

Research has indicated that compounds with a thiourea skeleton, including SEPI, may exhibit ethylene-like activity in plant systems. Ethylene is a critical hormone involved in plant growth and stress responses.

- Stress Response Modulation : SEPI has been studied for its ability to influence stress responses in plants by modulating ethylene signaling pathways. This application could be particularly beneficial in enhancing crop resilience to environmental stressors .

Comparative Analysis with Related Compounds

To understand the unique properties of SEPI, it can be compared with other similar isothiourea derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Phenylthiourea | Phenyl group on nitrogen | Known for its role in biological assays |

| S-Methyl-N-phenyl-isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |

| N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |

| S-Ethyl-N-(4-trifluoromethyl)phenyl-isothiourea | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |

Mécanisme D'action

The primary mechanism of action of S-Ethyl-N-Phenyl-Isothiourea involves the inhibition of nitric oxide synthase (NOS). It competes with L-arginine, the natural substrate of NOS, thereby reducing the production of nitric oxide. This inhibition affects various molecular targets and pathways, including those involved in vasodilation, neurotransmission, and immune response .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The biological and chemical profiles of S-ethyl-N-phenyl-isothiourea are influenced by substituents on the thiourea scaffold. Key comparisons include:

Physicochemical Properties

- Solubility: this compound is soluble in ethanol (34 mg/mL) and DMSO, facilitating in vitro studies . The hydrochloride salt of the trifluoromethyl derivative enhances water solubility (50 mg/mL), making it preferable for pharmacological formulations .

Lipophilicity :

Key Studies on NOS Inhibition

- This compound: Demonstrates competitive inhibition of NOS with Ki values of 17 nM (iNOS), 36 nM (eNOS), and 29 nM (nNOS) .

- Trifluoromethyl Derivative: Exhibits Ki <10 nM for iNOS, making it a lead compound for inflammatory disease therapeutics .

Activité Biologique

S-Ethyl-N-phenyl-isothiourea (SEPTU) is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of nitric oxide (NO) signaling and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂N₂S

- Molecular Weight : 180.27 g/mol

- IUPAC Name : S-Ethyl-N-phenylisothiourea

The structure of SEPTU features an isothiourea functional group, which is critical for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

SEPTU primarily acts as an inhibitor of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS). It has been shown to selectively inhibit nNOS with a binding affinity characterized by a Ki value of 0.32 µM, indicating a strong interaction with the enzyme. This inhibition leads to a decrease in NO production, which plays a vital role in various physiological processes, including neurotransmission and vascular regulation .

Biological Activities

- Nitric Oxide Production :

-

Potential Therapeutic Applications :

- The selective inhibition of nNOS by SEPTU positions it as a candidate for research into neurological disorders where NO signaling is dysregulated. Conditions such as neurodegenerative diseases and stroke may benefit from targeted therapies utilizing this compound.

-

Comparative Analysis with Similar Compounds :

- SEPTU's unique trifluoromethyl substitution enhances its metabolic stability compared to other isothioureas. For instance, compounds like N-[(4-Trifluoromethyl)phenyl]thiourea exhibit similar structural properties but lack the ethyl substitution that contributes to SEPTU's enhanced activity.

In Vitro Studies

In vitro experiments have demonstrated that SEPTU selectively inhibits nNOS without significantly affecting other NOS isoforms, making it a valuable tool for studying NO-related pathways in cellular models.

Table: Comparative Biological Activity of Isothioureas

| Compound Name | Target Enzyme | Ki Value (µM) | Selectivity |

|---|---|---|---|

| This compound | Neuronal NOS (nNOS) | 0.32 | High |

| N-[(4-Trifluoromethyl)phenyl]thiourea | Neuronal NOS (nNOS) | Not specified | Moderate |

| KB-R7943 | Na+-Ca2+ Exchanger | 1.2–2.4 | Selective |

This table illustrates the comparative selectivity and potency of SEPTU against other biologically active isothioureas.

Q & A

Q. What are the primary biochemical applications of S-Ethyl-N-phenyl-isothiourea in nitric oxide synthase (NOS) studies?

this compound is a competitive inhibitor of human NOS isoforms, with reported Ki values of 17 nM (inducible NOS, iNOS), 36 nM (endothelial NOS, eNOS), and 29 nM (neuronal NOS, nNOS) . Its primary use lies in dissecting isoform-specific roles of NOS in physiological processes (e.g., inflammation, vasodilation) via enzyme inhibition assays. Methodologically, researchers should employ steady-state kinetic analyses (e.g., Lineweaver-Burk plots) to confirm competitive inhibition and validate selectivity using isoform-specific activity assays.

Q. How can researchers validate the purity and stability of synthesized this compound?

Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation. Stability testing under varying pH (4–9) and temperature conditions (-20°C to 25°C) over 6–12 months is critical. Degradation products, if any, should be characterized via nuclear magnetic resonance (NMR) spectroscopy .

Q. What experimental precautions are necessary when handling this compound?

Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct experiments in a fume hood due to potential volatility. Waste must be segregated into sealed containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental design address contradictions in isoform selectivity data for this compound?

Discrepancies in isoform inhibition (e.g., Ki variability across studies) may arise from differences in assay conditions (e.g., substrate concentrations, cofactor availability). To resolve this:

Q. What structural modifications could improve the isoform selectivity of this compound?

Poor selectivity stems from conserved active-site residues (e.g., Val-338 in nNOS). Rational design strategies include:

- Introducing bulky substituents at the phenyl ring’s meta-position to exploit isoform-specific hydrophobic pockets.

- Replacing the ethyl group with longer alkyl chains to modulate steric hindrance.

- Computational docking (e.g., AutoDock Vina) to predict binding poses and affinity differences .

Q. How should researchers statistically analyze dose-response data for this compound in NOS inhibition studies?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC50 and Hill coefficients. For comparative studies (e.g., iNOS vs. eNOS), apply ANOVA with post-hoc Tukey tests to assess significance. Report 95% confidence intervals and effect sizes to contextualize biological relevance .

Q. What ethical considerations apply to in vivo studies using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.